molecular formula C37H44OP2 B1642744 (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)

(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)

Cat. No.: B1642744
M. Wt: 566.7 g/mol
InChI Key: AZVDMBQYJRQDHH-XRSDMRJBSA-N
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Description

®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is a complex organophosphorus compound. It is known for its unique structure, which includes bulky tert-butyl groups and a xanthene backbone. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane typically involves multiple steps. One common method includes the reaction of 2,7-ditert-butyl-9,9-dimethylxanthene with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkyl halides are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis.

Biology

The compound is studied for its potential biological activities. Its derivatives are explored for their interactions with biological molecules and potential therapeutic applications.

Medicine

In medicine, research is ongoing to explore its potential as a drug delivery agent or as a part of therapeutic compounds.

Industry

Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane involves its ability to form stable complexes with metals. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants. The bulky tert-butyl groups help in stabilizing the complex and preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.

    Xantphos: A xanthene-based ligand with two diphenylphosphino groups.

    DPEphos: A bisphosphine ligand with a diphenyl ether backbone.

Uniqueness

®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is unique due to its bulky tert-butyl groups and the xanthene backbone, which provide steric hindrance and stability to the metal complexes. This makes it particularly useful in reactions where selectivity and stability are crucial.

Properties

Molecular Formula

C37H44OP2

Molecular Weight

566.7 g/mol

IUPAC Name

(R)-[2,7-ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane

InChI

InChI=1S/C37H44OP2/c1-35(2,3)25-21-29-33(31(23-25)39(9)27-17-13-11-14-18-27)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(10)28-19-15-12-16-20-28/h11-24H,1-10H3/t39-,40-/m1/s1

InChI Key

AZVDMBQYJRQDHH-XRSDMRJBSA-N

SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C

Isomeric SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)[P@](C)C3=CC=CC=C3)OC4=C1C=C(C=C4[P@](C)C5=CC=CC=C5)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

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